1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid

Overview

Description

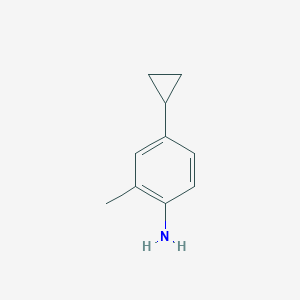

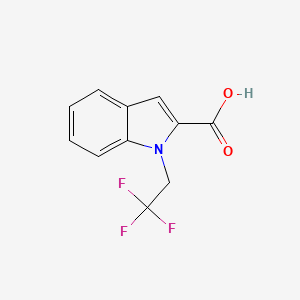

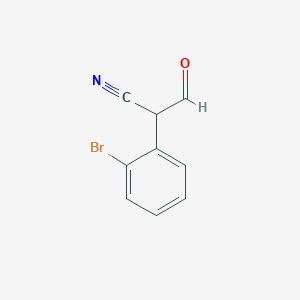

The compound “1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “1-(2,2,2-trifluoroethyl)” part suggests a trifluoroethyl group attached to the first position of the indole structure. The “2-carboxylic acid” part indicates a carboxylic acid group attached to the second position of the indole structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoroethyl group, and a carboxylic acid group. The trifluoroethyl group is a strong electron-withdrawing group, which could significantly affect the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoroethyl and carboxylic acid groups. The carboxylic acid group could undergo typical acid-base reactions, and the trifluoroethyl group could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroethyl group could increase the compound’s hydrophobicity, while the carboxylic acid group could contribute to its acidity .Scientific Research Applications

Fluorescent Diarylindoles Synthesis

Researchers Miyasaka et al. (2009) demonstrated the synthesis of fluorescent diarylindoles through palladium-catalyzed direct and decarboxylative arylations of carboxyindoles. This method efficiently produces highly efficient blue emitters with significant quantum yields, indicating its potential for applications in material science and bioimaging Miyasaka et al., 2009.

HIV Protease Inhibition

Tiefenbrunn et al. (2013) explored the binding of indole derivatives within the flap of HIV protease, demonstrating their potential to favor a closed conformation of the enzyme. This highlights the relevance of such compounds in the design of novel inhibitors for therapeutic applications Tiefenbrunn et al., 2013.

Building Blocks for Biologically Active Molecules

Leconte and Ruzziconi (2002) discussed the preparation of regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including methods to access 2,3-dihydro-5-(trifluoromethoxy)indole. These compounds serve as valuable building blocks for synthesizing biologically active molecules, showcasing the chemical versatility and potential pharmacological applications of such derivatives Leconte and Ruzziconi, 2002.

Antibacterial and Antifungal Activities

Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, suggesting their utility in developing new antimicrobial agents Raju et al., 2015.

Coupling Reactions for Diverse Product Formation

Zheng, Zhang, and Cui (2014) reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This method allows for mild and efficient product formation, highlighting the synthetic utility of indole derivatives in organic chemistry Zheng et al., 2014.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-8-4-2-1-3-7(8)5-9(15)10(16)17/h1-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHDYKFOYDYTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)